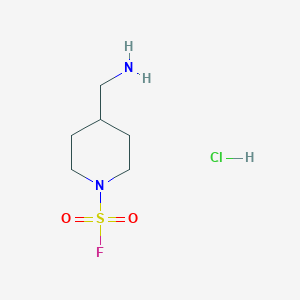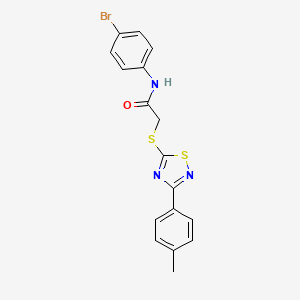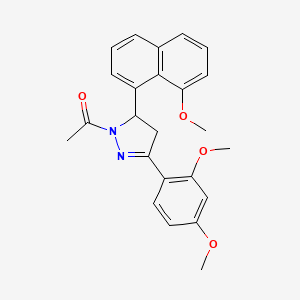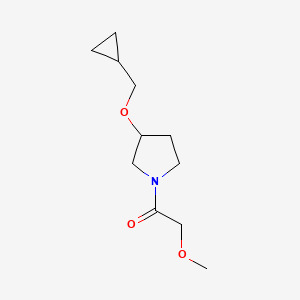![molecular formula C9H12Cl2N2 B2723305 2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride CAS No. 2197054-37-6](/img/structure/B2723305.png)
2',3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3'-Dihydrospiro{cyclopropane-1,1'-pyrrolo[2,3-b]pyridine}dihydrochloride (DHP) is an organic compound that has been used in various scientific research applications due to its unique properties. It is a cyclic compound that is composed of nitrogen, oxygen, and carbon atoms, and has a molecular weight of 391.9 g/mol. DHP is used in a variety of research applications, such as drug design, synthesis, and biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Versatile Synthesis Techniques
Research highlights the development of versatile synthetic techniques for constructing complex molecular structures that incorporate spirocyclopropane and pyrrolidine frameworks. For instance, a three-component [3+2] cycloaddition involving 3-aminooxindoles, aldehydes, and methyleneindolinone derivatives facilitates the synthesis of dispiro[pyrrolidine-2,3′-oxindole] derivatives under mild conditions, showcasing broad functional-group tolerance and yielding products with high yields and good to excellent diastereoselectivities (Wei et al., 2016). Similarly, the palladium(0)-catalyzed enantioselective functionalization of cyclopropanes to form pyrrolidine-fused γ-lactams represents a complementary approach, emphasizing the scarcity and value of such C-H functionalizations in creating saturated heterocycles (Pedroni & Cramer, 2015).
Structural Insights and Applications
The structural analysis and subsequent applications of these compounds are critical for understanding their potential in pharmaceuticals and materials science. For example, the crystal structure determination of spiro compounds like spiro[cyclohexane-1, 2'-6'-methoxy-1'-(α-chloroacetyl)-1, 2', 3', 4'-tetrahydro-4'-methylquinoline] provides insights into their antibacterial, antiarrhythmic, and antihypertensive activities, among other potential therapeutic applications (Soriano-garcia et al., 2000).
Advanced Building Blocks for Drug Synthesis
The development of advanced building blocks for drug synthesis is a significant area of application. 3-(2-Azidoethyl)oxindoles, for example, serve as precursors for the synthesis of biologically relevant spiro[pyrrolidine-3,3'-oxindoles] through cascade transformations, demonstrating their utility in creating compounds with high cytotoxicity toward tumor cell lines (Akaev et al., 2017).
Catalytic Asymmetry and Enantioselectivity
Catalytic processes that achieve high levels of asymmetry and enantioselectivity in the synthesis of spiro compounds are crucial for the production of optically active pharmaceuticals. Palladium-catalyzed asymmetric formal [3 + 2] cycloadditions of vinyl cyclopropanes with aldimines or ketimines provide an efficient method to obtain pyrrolidine or spiro[pyrrolidin-3,2'-oxindole] derivatives with high yield, excellent enantioselectivity, and diastereoselectivity, underlining the importance of these reactions in synthesizing optically enriched compounds (Huang et al., 2019).
Propiedades
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,1'-cyclopropane];dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-7-8(10-5-1)11-6-9(7)3-4-9;;/h1-2,5H,3-4,6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFMYFLTCFAMQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)




![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)

![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)

